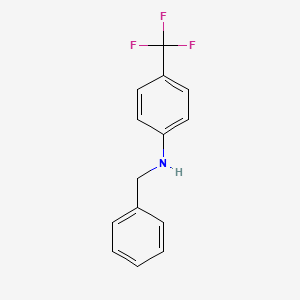

![molecular formula C7H14ClNO B2679304 2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride CAS No. 2416237-61-9](/img/structure/B2679304.png)

2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride” is a chemical compound with the CAS Number: 2416237-61-9 . It has a molecular weight of 163.65 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO.ClH/c8-4-7-2-1-6(3-7)9-5-7;/h6H,1-5,8H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Synthesis and Structural Analysis

2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine derivatives have been synthesized and studied for their chemical properties and applications in various fields of organic chemistry. For instance, the Beckmann rearrangement of specific isomers of 4,6,6-trimethylbicyclo[3.1.1]heptan-2-one oxime under acid catalysis has shown the selective formation of compounds with potential in synthetic organic chemistry (Koval’skaya, Kozlov, & Shavyrin, 2004). Additionally, the synthesis and nuclear magnetic resonance (NMR) investigation of chiral 2-oxa-5-azabicyclo[2.2.1]Heptane derivatives highlight their potential as intermediates in the development of new molecules (Portoghese & Turcotte, 1971).

Chemical Transformations and Applications

Research has explored the Demjanov and Tiffeneau-Demjanov ring enlargements of 2-aminomethyl-7-oxabicyclo[2.2.1]heptane derivatives, indicating significant synthetic versatility for constructing complex molecular architectures (Fattori, Henry, & Vogel, 1993). Similarly, the preparation of enantiomerically pure 1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one underscores its utility as a chiral building block for the synthesis of terpenoids and other natural product derivatives (Yu, 2005).

Reactivity and Derivative Synthesis

The study of 7-Oxabicyclo[2.2.1]heptadiene derivatives' reactivity towards Brønsted acids opens avenues for the generation of phenols, fulvenes, and products from retro-Diels–Alder-like reactions under varying experimental conditions (Maggiani, Tubul, & Brun, 1999). This demonstrates the compounds’ potential in synthetic strategies for creating diverse molecular structures.

Advanced Building Blocks for Drug Discovery

A novel methodology for the synthesis of 3-azabicyclo[3.2.0]heptanes offers attractive building blocks for drug discovery, utilizing common chemicals and a [2+2]-photochemical cyclization process. This approach provides a quick and efficient route to substituted 3-azabicyclo[3.2.0]heptanes, valuable for the development of new medicinal compounds (Denisenko et al., 2017).

Muscarinic Receptor Subtype Selective Agonists

Research into the synthesis of 1-azabicyclo[2.2.1]heptan-3-one oxime muscarinic agonists has identified compounds with potential as selective agonists for muscarinic receptor subtypes. These studies contribute to understanding how structural modifications can influence receptor selectivity, essential for developing targeted therapies (Tecle et al., 1993).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c8-5-7-2-1-6(3-7)4-9-7;/h6H,1-5,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBLWSOOEACDOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1CO2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2679223.png)

![2-(2,4-dimethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2679224.png)

![2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B2679225.png)

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2679228.png)

![1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2679229.png)

![5-[(2-Aminopyridin-3-yl)amino]-5-oxopentanoic acid](/img/structure/B2679232.png)

![2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B2679233.png)

![4-(Bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile](/img/structure/B2679235.png)

![methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2679236.png)

![3-Methyl-N'-(4-methylphenyl)sulfonyl-2H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B2679239.png)

![N-(cyanomethyl)-N-ethyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzamide](/img/structure/B2679242.png)